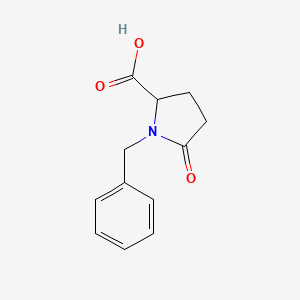

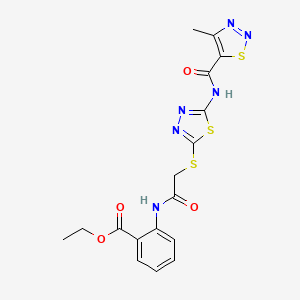

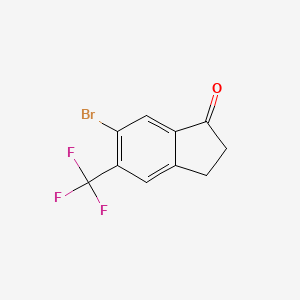

![molecular formula C21H12Br3N B2710033 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline CAS No. 861206-62-4](/img/structure/B2710033.png)

6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline (DBQ) is an organic compound belonging to the class of quinoline derivatives. It has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and biochemistry. In particular, DBQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Furthermore, its ability to interact with various proteins and enzymes makes it an attractive target for drug discovery and development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Quinoline derivatives, including those related to 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline, have been synthesized through Suzuki–Miyaura coupling reactions. These processes yield a variety of aryl-substituted quinolines with potential applications in pharmaceuticals and materials science due to their varied functional groups (Ökten, 2019).

Anticancer Properties

- Some quinoline derivatives exhibit significant anticancer activities. These compounds have been tested in vitro for their biological activity against cancer cell lines, showcasing the potential of quinoline structures as bases for developing new anticancer drugs (Köprülü et al., 2018).

Liquid Crystal Synthesis

- Novel quinoline derivatives have been synthesized for evaluation as liquid crystals, indicating the versatility of quinoline compounds in creating materials with specific thermal and optical properties. This research underscores the importance of quinoline derivatives in advanced material sciences (Rodrigues et al., 2019).

Nonlinear Optical (NLO) Properties

- Arylated quinolines have been explored for their nonlinear optical (NLO) research perspectives. Synthesis and characterization of novel arylated quinolines demonstrate their potential in technological applications related to their electronic and NLO properties (Khalid et al., 2019).

Biomolecular Binding Properties

- Quinoline derivatives have been synthesized with potential for strong interactions with biomolecules such as DNA. These interactions suggest applications in the development of new pharmaceuticals and bioactive materials (Bonacorso et al., 2018).

Corrosion Inhibition

- Novel quinoline derivatives have been studied for their corrosion inhibition properties on mild steel in acidic media. This application highlights the potential of quinoline compounds in industrial applications, specifically in protecting metals against corrosion (Singh et al., 2016).

Eigenschaften

IUPAC Name |

6,8-dibromo-2-[4-(4-bromophenyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Br3N/c22-17-8-5-14(6-9-17)13-1-3-15(4-2-13)20-10-7-16-11-18(23)12-19(24)21(16)25-20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBXHQNVDSVZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

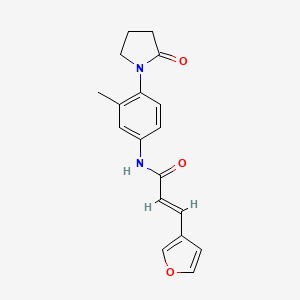

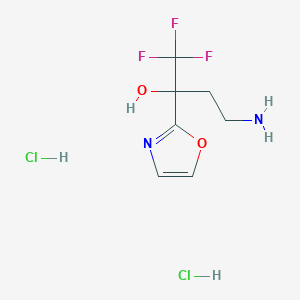

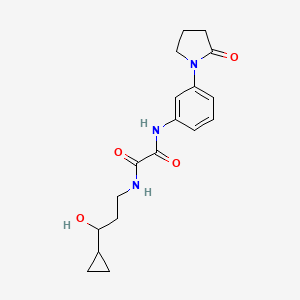

![N-(4-{3-[(cyclopropylamino)sulfonyl]-4-methoxyphenyl}-3-ethylisoxazol-5-yl)acetamide](/img/structure/B2709958.png)

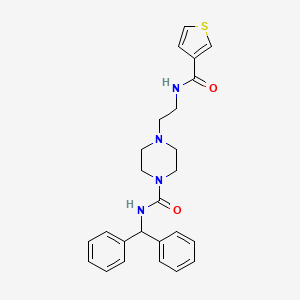

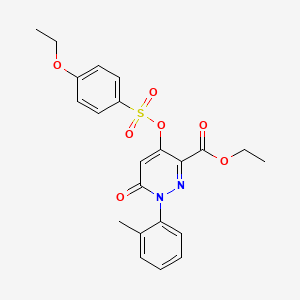

![ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

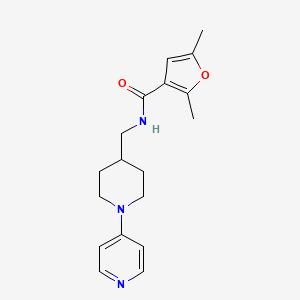

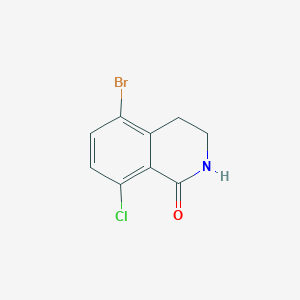

![6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2709967.png)